molecular formula C21H22N6O5S B264175 Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate

Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate

Katalognummer B264175
Molekulargewicht: 470.5 g/mol
InChI-Schlüssel: AATWRUZQSIANIR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate, also known as ETP-101, is a synthetic compound that has gained attention in the field of neuroscience research due to its potential therapeutic effects on neurological disorders. ETP-101 is a selective and potent inhibitor of the enzyme phosphodiesterase 10A (PDE10A), which is involved in the regulation of intracellular signaling pathways in the brain.

Wirkmechanismus

PDE10A is a dual-specificity enzyme that hydrolyzes both cAMP and cGMP, two important second messengers in intracellular signaling pathways. By inhibiting PDE10A, Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate increases the levels of cAMP and cGMP, leading to downstream effects on the activity of protein kinases and transcription factors. The exact mechanism by which Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate exerts its therapeutic effects is still under investigation, but it is believed to involve modulation of the dopamine and glutamate neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate has been shown to increase the levels of cAMP and cGMP in the striatum, which is associated with improved cognitive function and reduced motor impairments in animal models of neurological disorders. In addition, Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate has been shown to enhance the release of dopamine and glutamate in the striatum, which may contribute to its therapeutic effects on neurological disorders.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate is its selectivity for PDE10A, which allows for more precise targeting of intracellular signaling pathways in the brain. However, the synthesis of Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate is complex and time-consuming, which may limit its use in large-scale experiments. In addition, the long-term effects of Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate on the brain are still unknown, and further research is needed to fully understand its potential therapeutic benefits and limitations.

Zukünftige Richtungen

For research on Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate include investigating its potential therapeutic effects on other neurological disorders such as Alzheimer's disease and multiple sclerosis. In addition, further studies are needed to elucidate the exact mechanism by which Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate exerts its therapeutic effects on the brain. Finally, the development of more efficient and cost-effective synthesis methods for Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate may facilitate its use in larger-scale experiments and clinical trials.

Synthesemethoden

The synthesis of Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate involves a multistep process starting with the reaction of 2-furancarboxylic acid with thionyl chloride to form 2-furancarbonyl chloride. This intermediate is then reacted with 6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-amine to form the key intermediate, which is further reacted with ethyl 4-(piperazin-1-yl)benzoate and sodium hydride to form Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate has been extensively studied in preclinical models of neurological disorders such as schizophrenia, Huntington's disease, and Parkinson's disease. The inhibition of PDE10A by Ethyl 4-{[5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-2-furyl]sulfonyl}-1-piperazinecarboxylate has been shown to increase the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the striatum, a region of the brain involved in motor control and reward processing. This increase in cAMP and cGMP levels has been associated with improved cognitive function and reduced motor impairments in animal models of neurological disorders.

Eigenschaften

Molekularformel

C21H22N6O5S

Molekulargewicht

470.5 g/mol

IUPAC-Name

ethyl 4-[5-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)furan-2-yl]sulfonylpiperazine-1-carboxylate

InChI

InChI=1S/C21H22N6O5S/c1-3-31-21(28)25-10-12-26(13-11-25)33(29,30)18-9-8-17(32-18)20-23-22-19-16-7-5-4-6-15(16)14(2)24-27(19)20/h4-9H,3,10-13H2,1-2H3

InChI-Schlüssel

AATWRUZQSIANIR-UHFFFAOYSA-N

SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(O2)C3=NN=C4N3N=C(C5=CC=CC=C54)C

Kanonische SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(O2)C3=NN=C4N3N=C(C5=CC=CC=C54)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.